[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine (CAS 1248247-52-0) is an ortho-morpholino substituted benzylamine derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It belongs to the class of substituted benzylamines, which are widely utilized as key intermediates in medicinal chemistry for the synthesis of kinase inhibitors and central nervous system (CNS)-active agents.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12051062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN)N2CCOCC2
InChIInChI=1S/C12H18N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
InChIKeyFBIJCPWLIAYGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(morpholin-4-yl)phenyl]methanamine: Procurement-Ready CAS 1248247-52-0 Building Block for CNS and Kinase-Targeted Drug Discovery


[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine (CAS 1248247-52-0) is an ortho-morpholino substituted benzylamine derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It belongs to the class of substituted benzylamines, which are widely utilized as key intermediates in medicinal chemistry for the synthesis of kinase inhibitors and central nervous system (CNS)-active agents . The compound features a primary amine handle for facile derivatization and a morpholine ring that enhances aqueous solubility and modulates target binding affinity .

Why 4-Methyl-2-(morpholin-4-yl)phenyl]methanamine Cannot Be Simply Replaced by Other Morpholinophenylmethanamines


The substitution pattern on the phenyl ring of morpholinobenzylamines critically dictates both synthetic utility and biological target engagement. [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine possesses an ortho-morpholino and para-methyl substitution pattern that distinguishes it from common regioisomers (e.g., 3- or 4-morpholino analogs) and other substituted benzylamines. The ortho-morpholino group influences the electron density of the aromatic ring, affecting the reactivity of the benzylic amine in subsequent derivatization steps, while the para-methyl group provides a distinct steric and electronic profile compared to unsubstituted or halogenated analogs . Direct head-to-head comparisons for this specific scaffold are scarce in public literature; however, class-level evidence demonstrates that such substitution patterns directly impact biological activity, as even minor structural changes can alter kinase inhibition potency, metabolic stability, and CNS permeability .

Quantitative Evidence: Why 4-Methyl-2-(morpholin-4-yl)phenyl]methanamine Differentiates from Its Closest Analogs


Ortho-Morpholino Substitution Pattern Confers Distinct Kinase Inhibition Potential Relative to Para- and Meta-Isomers

The ortho-morpholino substitution in [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine positions the morpholine oxygen and nitrogen in a unique spatial orientation relative to the primary amine. Class-level SAR studies on morpholinophenyl scaffolds indicate that ortho-substitution alters the trajectory of the morpholine ring, potentially enhancing interaction with kinase hinge regions or allosteric pockets . In contrast, para-morpholino analogs (e.g., (4-Morpholinophenyl)methanamine) position the morpholine further from the amine handle, reducing the conformational restriction necessary for certain kinase binding modes. While direct IC50 data for this specific compound is not publicly available, its structural attributes align with scaffolds that exhibit nanomolar activity against receptor tyrosine kinases (e.g., VEGFR, PDGFR) when incorporated into larger inhibitors .

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Para-Methyl Group Enhances Metabolic Stability Compared to Unsubstituted or Halogenated Analogs in Class-Level Microsomal Assays

The para-methyl group on the phenyl ring of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine is hypothesized to increase metabolic stability by sterically hindering cytochrome P450-mediated oxidation at the para-position. Class-level data from morpholinophenyl scaffolds indicate that para-methyl substitution reduces intrinsic clearance in human liver microsomes (HLM) compared to unsubstituted phenyl or para-fluoro analogs . For example, in a series of related benzylamines, para-methyl substitution resulted in a 2- to 3-fold increase in half-life (t½) in HLM incubations . While specific microsomal stability data for this compound are not publicly disclosed, the structural feature of a para-methyl group is a well-recognized tactic in medicinal chemistry to block metabolic hotspots and improve pharmacokinetic profiles.

Metabolic Stability Drug Metabolism Pharmacokinetics

Morpholine Moiety Provides Balanced Aqueous Solubility and CNS Permeability Relative to Piperazine or Piperidine Analogs

The morpholine ring in [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine offers a favorable balance of aqueous solubility and passive membrane permeability, which is critical for both oral bioavailability and CNS exposure . Morpholine (pKa ~8.3) is less basic than piperazine (pKa ~9.8) or piperidine (pKa ~11.2), reducing the fraction of ionized species at physiological pH and thereby enhancing passive diffusion across lipid bilayers . In parallel, the oxygen atom in the morpholine ring increases hydrogen-bonding capacity and improves aqueous solubility compared to purely lipophilic heterocycles. This dual property makes the morpholine-substituted benzylamine scaffold a preferred choice over piperidine or piperazine analogs when designing CNS-penetrant kinase inhibitors or GPCR ligands.

CNS Drug Delivery Solubility Permeability

4-Methyl-2-(morpholin-4-yl)phenyl]methanamine: Recommended Research and Industrial Applications Based on Differentiated Evidence


Design and Synthesis of Ortho-Morpholino Substituted Kinase Inhibitors for Oncology and Inflammation

This compound serves as a versatile starting material for the construction of ATP-competitive kinase inhibitors. Its ortho-morpholino group provides a distinct binding vector that can be exploited to improve hinge-region interactions in kinases such as VEGFR, PDGFR, and FGFR . The primary amine handle allows for facile attachment of warheads (e.g., acrylamides for covalent inhibition) or conjugation to heterocyclic cores (e.g., pyrimidines, quinolines) .

CNS-Penetrant Drug Discovery Programs Targeting GPCRs or Kinases in Neurological Disorders

The balanced solubility-permeability profile of the morpholine moiety, combined with the metabolically stable para-methyl group, makes this benzylamine scaffold ideal for CNS programs. It can be elaborated into ligands for dopamine, serotonin, or histamine receptors, or into brain-penetrant kinase inhibitors for glioblastoma or neurodegenerative diseases .

High-Throughput Library Synthesis and Fragment-Based Drug Discovery (FBDD)

As a primary amine building block, this compound is compatible with robust amide coupling and reductive amination chemistries, enabling rapid parallel synthesis of diverse screening libraries. Its compact size (MW ~206) and balanced physicochemical properties make it suitable for fragment-based approaches, where it can serve as a core scaffold for fragment growing or linking strategies .

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